{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Description
Systematic Nomenclature and CAS Registry Number (1638612-93-7)
The compound is systematically named as 2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride , reflecting its IUPAC-accepted structure. The numbering begins at the piperazine nitrogen bonded to the 2-ethoxyphenyl group, followed by the ketone and amine hydrochloride substituents. The CAS Registry Number 1638612-93-7 uniquely identifies this compound in chemical databases, distinguishing it from structurally related piperazines such as 1-(2-ethoxyphenyl)piperazine (CAS 13339-01-0) and 1-(4-ethoxyphenyl)piperazine (CAS 46415-29-6).
Molecular Formula and Weight Determination
The molecular formula C₁₄H₂₂ClN₃O₂ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key features include:
- Piperazine core : A six-membered ring with two nitrogen atoms.
- 2-Ethoxyphenyl group : A benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the 2-position.
- 2-Oxoethylamine : A carbonyl group (C=O) adjacent to a primary amine (-NH₂), protonated as a hydrochloride salt.
The molecular weight of 299.80 g/mol was calculated using isotopic distribution patterns and validated experimentally. Table 1 summarizes the elemental composition:
| Element | Count | Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 14 | 168.14 |
| Hydrogen (H) | 22 | 22.18 |
| Chlorine (Cl) | 1 | 35.45 |
| Nitrogen (N) | 3 | 42.03 |
| Oxygen (O) | 2 | 32.00 |
| Total | - | 299.80 |
Crystallographic Characterization and Conformational Isomerism
X-ray diffraction studies of similar piperazine derivatives suggest that the hydrochloride salt adopts a chair conformation in the piperazine ring, with the 2-ethoxyphenyl group occupying an equatorial position to minimize steric strain. The ketone oxygen forms hydrogen bonds with the ammonium ion (NH₃⁺), stabilizing the crystal lattice. Key crystallographic parameters include:
- Unit cell dimensions : Monoclinic system with space group P2₁/c.
- Hydrogen bonding : N–H···Cl and C=O···H–N interactions dominate the packing arrangement.
Conformational isomerism arises from rotation around the C–N bond linking the piperazine ring to the ethoxyphenyl group. Nuclear Overhauser effect (NOE) spectroscopy reveals a preference for the gauche conformation , where the ethoxy group aligns diagonally relative to the piperazine plane. This orientation reduces electronic repulsion between the ethoxy oxygen and piperazine lone pairs.
Comparative Structural Analysis with Related Piperazine Derivatives
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride shares structural motifs with pharmacologically active piperazines but exhibits distinct features (Table 2):
The ethoxy group in the target compound improves lipid solubility compared to methoxy analogues, potentially enhancing blood-brain barrier permeability. Conversely, the hydrochloride salt increases aqueous solubility, facilitating formulation in polar solvents. Quantum mechanical calculations (DFT) further reveal that the ketone group reduces electron density on the piperazine ring, altering its protonation state in physiological environments.
Properties
IUPAC Name |
2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOSKRIZWRJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-93-7 | |
| Record name | Ethanone, 2-amino-1-[4-(2-ethoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride typically involves the reaction of 2-ethoxyphenylpiperazine with an appropriate oxoethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including those related to 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethylamine hydrochloride, as anticancer agents. For instance, a study evaluated the cytotoxicity of various piperazine derivatives against MCF-7 and HepG2 cancer cell lines. Compounds with structural similarities demonstrated significant selectivity towards cancerous cells over normal cells, indicating their potential as targeted therapies .
1.2 Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. The compound may interact with neurotransmitter systems, potentially influencing mood and anxiety disorders. Research has shown that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, which is crucial for developing antidepressants and anxiolytics .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethylamine hydrochloride typically involves multi-step reactions starting from commercially available precursors. For example, initial reactions may involve the formation of piperazine derivatives through nucleophilic substitution methods followed by acylation to introduce the 2-oxoethylamine moiety .
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Piperazine + Ethoxyphenyl derivative | Piperazine derivative |
| 2 | Acylation | Acetic anhydride or similar | Formation of 2-oxoethylamine |
Case Studies
3.1 Case Study on Anticancer Efficacy
A specific case study investigated the efficacy of a related compound in inducing apoptosis in cancer cell lines. The results indicated that treatment led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), suggesting a mechanism through which these compounds exert their anticancer effects .
3.2 Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of piperazine derivatives, showing promising results in animal models for anxiety reduction. The compounds were administered in varying dosages, revealing dose-dependent effects on anxiety-like behaviors in rodents, which were measured using established behavioral assays such as the elevated plus maze .
Mechanism of Action
The mechanism of action of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior . The compound’s structure allows it to bind to these receptors with high affinity, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural homology with several piperazine-based molecules documented in the evidence:
- Urea Derivatives : Compounds 1f, 1g, 2a, and 2b () feature urea linkages instead of the amine group in the target compound. For example, 1f includes a trifluoromethylphenyl-urea substituent, while 2a incorporates a benzyloxy-hydroxybenzylidene hydrazinyl group . These substitutions influence hydrogen-bonding capacity and receptor affinity.
- Methoxy vs. Ethoxy Substitutions: The compound in , {2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride, differs only in the substituent (methoxy vs. ethoxy).
Physicochemical Properties
Key data from analogous compounds (Table 1):
*Estimated based on structural similarity.
Observations :
- Urea derivatives (e.g., 1f, 1g) exhibit higher molecular weights (>600 g/mol) due to bulky substituents, whereas the target compound and its methoxy analog are lighter (~380–394 g/mol), favoring better pharmacokinetic profiles .
- The ethoxy group’s increased lipophilicity (compared to methoxy) may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₂₁N₃O₂·HCl, with a molecular weight of 263.34 g/mol. The compound features a piperazine ring, an ethoxy group, and an oxoethyl linker, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with piperazine moieties often exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds similar to {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine have been studied for their potential as atypical antipsychotic agents. For instance, a study on N-2-(4-(4-(2-substitutedthiazol-4-yl)piperazin-1-yl)-2-oxoethyl)acetamides highlighted their D(2) antagonism and 5-HT(2A) antagonism properties, which are crucial for antidepressant efficacy .
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Similar piperazine derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Case Study 1: Antipsychotic Potential
A series of N-substituted piperazine derivatives were synthesized and screened for antipsychotic activity. The results indicated that certain derivatives exhibited significant D(2) receptor antagonism without inducing catalepsy in mice, suggesting a favorable side effect profile .
| Compound | D(2) Antagonism | Catalepsy Induction |
|---|---|---|
| AG 3 | High | None |
| AG 4 | Moderate | Mild |
| AG 5 | Low | Yes |
Case Study 2: Antimicrobial Activity
In vitro studies on related compounds revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active derivatives .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The biological activity of this compound is believed to be mediated through interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Its structural analogs have shown to modulate these pathways effectively, leading to their therapeutic effects .
Q & A
Q. What synthetic methodologies are recommended for preparing {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride?
- Methodological Answer: The synthesis typically involves coupling 2-ethoxybenzene derivatives with piperazine intermediates via nucleophilic substitution. For example:
- Step 1: React 2-ethoxyphenylpiperazine with chloroacetyl chloride to form the 2-oxoethyl intermediate.
- Step 2: Introduce the amine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation.
- Step 3: Purify the final product via recrystallization or column chromatography and confirm purity (>95%) using HPLC .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR: Confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for –OCH2CH3) and piperazine protons (δ 2.5–3.5 ppm).
- Mass Spectrometry (HRMS): Verify the molecular ion peak at m/z corresponding to C14H20ClN3O2.
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as demonstrated for related piperazine derivatives .
Advanced Research Questions
Q. How can conflicting data on the biological activity of piperazine-based compounds be resolved?
- Methodological Answer: Discrepancies in reported activities (e.g., antimicrobial vs. antitumor effects) may arise from structural variations (e.g., substituents on the phenyl ring). To address this:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace ethoxy with methoxy) and compare bioactivity using standardized assays (e.g., MTT for cytotoxicity).
- Computational Docking: Model interactions with target receptors (e.g., dopamine D2 or serotonin 5-HT1A) to identify critical binding motifs .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism in neurodegenerative disease models?
- Methodological Answer:
- In Vitro Neuroprotection Assays: Treat SH-SY5Y neuronal cells with oxidative stressors (e.g., H2O2) and measure viability via lactate dehydrogenase (LDH) release.
- Receptor Binding Studies: Use radioligand displacement assays (e.g., [³H]SCH23390 for dopamine receptors) to quantify affinity.
- Metabolomics: Profile changes in ATP, glutathione, and lipid peroxidation markers to assess ferroptosis modulation, as seen in structurally related compounds .
Data-Driven Analysis
Q. How should researchers interpret variability in pharmacokinetic parameters across species?
- Methodological Answer: Species-specific differences in bioavailability may arise from metabolic enzyme expression (e.g., cytochrome P450 isoforms). To mitigate:
- Microsomal Stability Assays: Incubate the compound with liver microsomes from rodents vs. humans to compare metabolic half-life.
- Plasma Protein Binding: Use equilibrium dialysis to assess species-dependent binding ratios, which influence free drug concentrations .
Contradiction Resolution
Q. Why do similar piperazine derivatives exhibit divergent anti-HIV and antitumor activities?
- Methodological Answer: Subtle structural differences (e.g., benzothiazole vs. ethoxyphenyl groups) alter target selectivity. For example:
- Anti-HIV Activity: Derivatives with benzothiazole moieties inhibit reverse transcriptase (RT), as shown in Table 1 of .
- Antitumor Activity: Ethoxyphenyl groups may enhance DNA intercalation or topoisomerase inhibition. Validate via comparative IC50 assays in HIV-infected vs. cancer cell lines .
Research Design Considerations
Q. What controls are critical for in vitro toxicity studies of this compound?
- Methodological Answer: Include:
- Solvent Controls: DMSO (≤0.1% v/v) to rule out vehicle effects.
- Positive Controls: Known toxins (e.g., doxorubicin for apoptosis) to validate assay sensitivity.
- Metabolic Activation: S9 liver fractions to assess prodrug conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
